molecular formula C10H14O2 B2586573 2-(2-Furyl)cyclohexanol CAS No. 115754-87-5

2-(2-Furyl)cyclohexanol

Cat. No. B2586573
M. Wt: 166.22
InChI Key: ZPJHTKRSIFBJMU-UHFFFAOYSA-N
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Description

“2-(2-Furyl)cyclohexanol” is a molecule that belongs to the class of compounds called furan derivatives. It has a CAS Number of 115754-87-5 and a linear formula of C10H14O2 . The molecular weight of this compound is 166.22 .


Molecular Structure Analysis

The InChI code for “2-(2-Furyl)cyclohexanol” is 1S/C10H14O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Flow Photo-Nazarov Reactions : The Nazarov reaction of 2-furyl vinyl ketones, including compounds related to 2-(2-furyl)cyclohexanol, to produce furan-fused cyclopentanones has been studied. This photochemical approach is used for compounds that are difficult to cyclize using traditional methods, and it has applications in synthesizing core structures of biologically active natural products (Ashley, Timpy & Coombs, 2018).

  • Stereoselective Dihydroxylation in Synthesis : A 2-furyl group has been used in the stereoselective dihydroxylation of cyclopentene for the synthesis of (–)-aristeromycin. This process highlights the application of 2-furyl derivatives in creating specific stereoisomers of compounds, which is essential in chemical synthesis and drug development (Tokoro & Kobayashi, 1999).

  • Catalytic Rearrangement and Cyclization : Furyl and benzofuryl enones, related to 2-(2-furyl)cyclohexanol, do not undergo Nazarov electrocyclization. Instead, they exhibit rearrangement sequences in the presence of certain catalysts, leading to the formation of cyclohexanones with furanylic quaternary centers. This catalytic process is significant in organic synthesis for creating complex molecules (Vaidya et al., 2011).

  • Synthesis of Cycloalkanones : A method for synthesizing 2-(2-furyl)-cycloalkanones has been developed. This process involves the condensation of 2,5-dimethoxy-2,5-dihydro-furan with various cyclic β-ketoesters. The significance of this synthesis lies in its high yield and potential applications in creating various cyclic ketones (Duval & Gomès, 1989).

  • Reactivity in Acid-Catalysed Reactions : The acid-catalyzed reaction of furan with other compounds, including those related to 2-(2-furyl)cyclohexanol, has been studied to investigate the presence of intermediates. This research contributes to understanding the mechanisms of condensation reactions involving furan derivatives (Brown & Hutchinson, 1978).

  • Transformation to Dihydrofurans : The transformation of 2-arylidene-cyclohexanones to dihydrofurans, where 2-(2-furyl)cyclohexanol derivatives are involved, indicates the potential of these compounds in synthesizing novel furan-containing structures. Such transformations are relevant in organic chemistry for creating new ring structures (Popkov et al., 1994).

  • Highly Stereoselective Synthesis : The highly stereoselective synthesis of aristeromycin through dihydroxylation of 4-aryl-1-azido-2-cyclopentenes, utilizing a 2-furyl group, demonstrates the application of 2-furyl derivatives in achieving specific stereochemistry in complex molecule synthesis (Ainai et al., 2004).

  • Catalytic Hydrogenation : The selective hydrogenation of phenol to cyclohexanol showcases a potential application for derivatives of 2-(2-furyl)cyclohexanol in catalysis, particularly in reactions involving hydrogenation and the production of industrially relevant chemicals (Jie et al., 2017).

properties

IUPAC Name

2-(furan-2-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJHTKRSIFBJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furyl)cyclohexanol

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